![molecular formula C11H8F2O B3058840 1-(Difluoromethoxy)naphthalene CAS No. 920981-10-8](/img/structure/B3058840.png)
1-(Difluoromethoxy)naphthalene
Overview
Description
1-(Difluoromethoxy)naphthalene is a chemical compound with the molecular formula C11H8F2O. It has a molecular weight of 194.18 . This compound is used in various areas of research, including life science, material science, chemical synthesis, and chromatography .
Physical And Chemical Properties Analysis
1-(Difluoromethoxy)naphthalene is a compound with a molecular weight of 194.18 . It is typically stored at room temperature . More specific physical and chemical properties would require additional experimental data.Scientific Research Applications
Chemical Synthesis
“1-(Difluoromethoxy)naphthalene” is used in chemical synthesis . It’s a compound with the molecular weight of 194.18 and its IUPAC name is 1-(difluoromethoxy)naphthalene .
Material Science
This compound has been used in the synthesis and characterization of novel fluorinated naphthalene-based poly (arylene ether ketone)s . These polymers have low dielectric constants, which is a desirable property in materials science .
Electronics
In the field of electronics, these polymers are used as interlayer dielectric materials in integrated circuit technology . They are required to have high thermostability, high modulus, low dielectric constant, and excellent processability .
Thermal Stability
The polymers derived from “1-(Difluoromethoxy)naphthalene” exhibit excellent thermal stability . Their glass transition temperatures (Tg) are above 167 °C, and decomposition temperatures at 5% (Td5) are above 528 °C under nitrogen .
Mechanical Strength
These polymers also have good mechanical strength. The tensile strengths of membranes are in the range of 62.86–104.13 MPa, and tensile modulus in the range of 1.96–3.83 GPa .
Low Dielectric Constant
One of the polymers, 1-(3,5-ditrifluoromethylbenzoyl) (NPEEK-3), exhibited the lowest dielectric constant at 1 MHz and water uptake which were 2.57 and 0.31%, respectively . This dielectric constant is much lower than the commercialized poly (ether ether ketone) of 3.3 .
properties
IUPAC Name |
1-(difluoromethoxy)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZNPCSYNGYEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580084 | |
Record name | 1-(Difluoromethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)naphthalene | |
CAS RN |
920981-10-8 | |
Record name | 1-(Difluoromethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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